Anti-Inflammatory Potency in Acute Edema: 40-Fold Superiority Over Phenylbutazone
In a rat carrageenan-induced paw edema model, oral Tiopinac demonstrated 40 times the anti-inflammatory potency of phenylbutazone, a classic NSAID comparator [1]. The dose required to reduce paw swelling by 30% was approximately 0.5 mg/kg for Tiopinac [2]. This stark difference in effective dose highlights Tiopinac's exceptional in vivo activity in an acute inflammation setting.
| Evidence Dimension | Anti-inflammatory potency (ED30 for paw edema reduction) |
|---|---|
| Target Compound Data | Approximately 0.5 mg/kg p.o. |
| Comparator Or Baseline | Phenylbutazone (relative potency: 1x) |
| Quantified Difference | 40-fold greater potency |
| Conditions | Carrageenan-induced paw edema in rats; oral administration |
Why This Matters
This level of potency implies that significantly lower doses of Tiopinac may achieve equivalent therapeutic effects, which is a critical parameter for researchers seeking to minimize drug load and potential off-target effects in preclinical disease models.
- [1] Rooks WH 2nd, et al. The anti-inflammatory and analgesic profile of tiopinac. Agents Actions. 1980 Jun;10(3):266-73. View Source
- [2] Tiopinac (RS 40974) Product Information. MedChemExpress. HY-U00063. View Source
